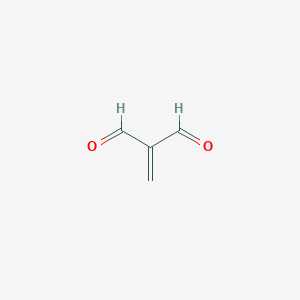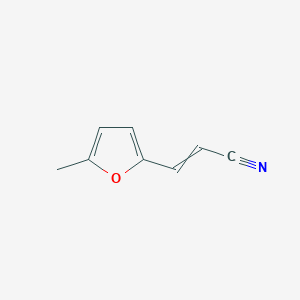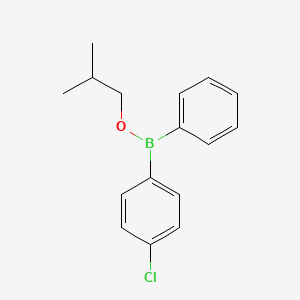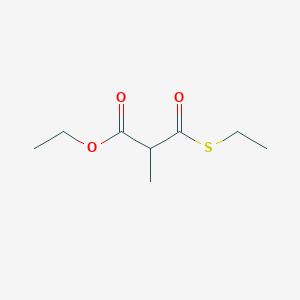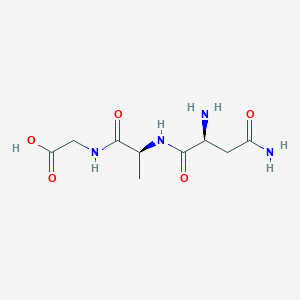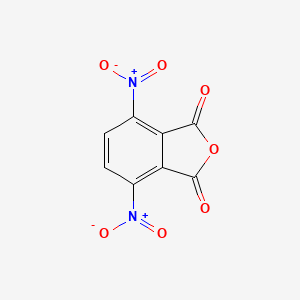
1,3-Isobenzofurandione, 4,7-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 4,7-dinitro-: is an organic compound with the molecular formula C8H2N2O7 It is a derivative of isobenzofurandione, characterized by the presence of two nitro groups at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Isobenzofurandione, 4,7-dinitro- can be synthesized through the nitration of isobenzofurandione. The nitration process typically involves the reaction of isobenzofurandione with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1,3-Isobenzofurandione, 4,7-dinitro- involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Isobenzofurandione, 4,7-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Formation of 1,3-Isobenzofurandione, 4,7-diamino-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
1,3-Isobenzofurandione, 4,7-dinitro- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 4,7-dinitro- involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting their function and activity. The specific pathways and targets involved depend on the context of its application.
Comparison with Similar Compounds
- 1,3-Isobenzofurandione, 4-nitro-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1,3-Isobenzofurandione, 4-methyl-
Comparison: 1,3-Isobenzofurandione, 4,7-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity compared to its mono-nitro or non-nitro analogs. The dinitro compound exhibits different redox behavior and can participate in more complex chemical transformations, making it valuable for specific research and industrial applications.
Properties
CAS No. |
83646-69-9 |
|---|---|
Molecular Formula |
C8H2N2O7 |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
4,7-dinitro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2N2O7/c11-7-5-3(9(13)14)1-2-4(10(15)16)6(5)8(12)17-7/h1-2H |
InChI Key |
GGDBHWOWDOENEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)OC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


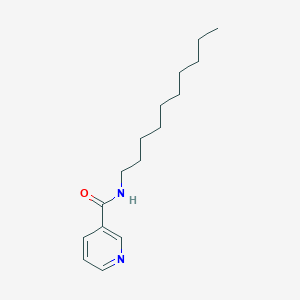
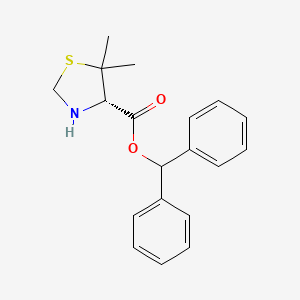
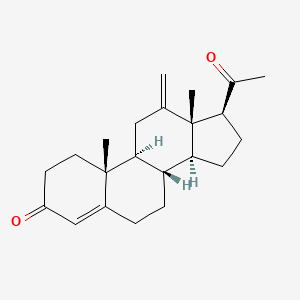
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
